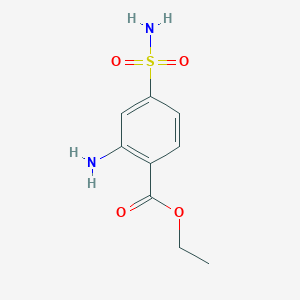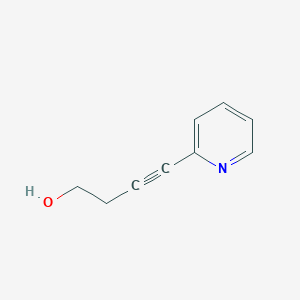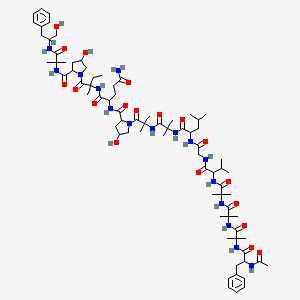![molecular formula C10H9F3O3 B2823427 2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane CAS No. 2411312-21-3](/img/structure/B2823427.png)
2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” is a chemical substance with a molecular formula of CHFO. Its average mass is 168.165 Da and its monoisotopic mass is 168.058655 Da .
Molecular Structure Analysis
The molecular structure of “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C9H8F2O2/c10-9(11)13-7-3-1-6(2-4-7)8-5-12-8/h1-4,8-9H,5H2 .Physical And Chemical Properties Analysis
The compound “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” has a molecular weight of 186.16 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Chiral Resolution and Analysis of Amines
The compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as an enantiopure chiral resolution reagent. It is useful for analyzing scalemic mixtures of amines through a straightforward regioselective ring-opening reaction. The diastereomeric products can be easily identified and quantified using NMR and HPLC, showcasing the compound's versatility for the analysis of chiral amines (Rodríguez-Escrich et al., 2005).
Electropolymerization and Electrochromic Properties
The synthesis and application in electropolymerization of 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane (EDOT-MO) have been reported. Electrosynthesis of poly(hydroxymethylated-3,4-ethylenedioxylthiophene) (PEDOT-MeOH) and poly(EDOT-MO) demonstrated significant improvements in electrochromic properties, including high contrast ratios and coloration efficiencies. These findings suggest the potential of such fluorinated compounds in the development of advanced electrochromic devices (Zhang et al., 2014).
Polymer Synthesis
Poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} was synthesized through ring-opening polymerization, initiated by boron trifluoride etherate. The process demonstrates the utility of such fluorinated epoxides in creating polymers with potentially unique properties, opening avenues for material science applications (Li Zhan-xiong, 2012).
Oxidation Reactions and Synthetic Applications
The compound has been involved in various oxidation reactions, serving as a precursor for the synthesis of diverse fluorinated organic molecules. The unique reactivity and selectivity offered by fluorinated oxiranes like TFDO (methyl(trifluoromethyl)dioxirane) have made them critical in the development of new synthetic methodologies. These oxidation processes enable the functionalization of unactivated hydrocarbons and the synthesis of complex molecules with high efficiency and selectivity, showcasing the compound's broad utility in organic chemistry (Shahid et al., 2018).
Safety and Hazards
The safety information for “2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane” indicates that it has several hazard statements including H227, H312, H315, H319, H332, H335, H351 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-[[4-(difluoromethoxy)-2-fluorophenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-8-3-6(16-10(12)13)1-2-9(8)15-5-7-4-14-7/h1-3,7,10H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSBIEDYQACOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Difluoromethoxy)-2-fluorophenoxy]methyl]oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2823344.png)
![5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2823346.png)
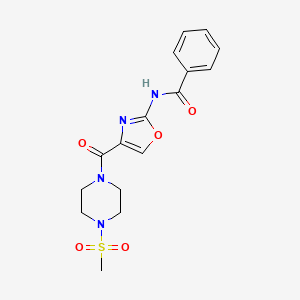
methanone](/img/structure/B2823351.png)
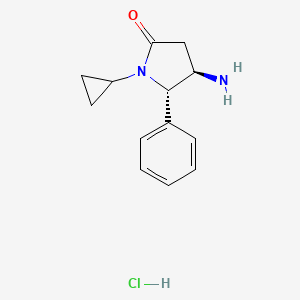
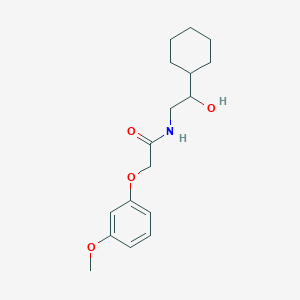
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)

